molecular formula C15H20N4O B13807836 1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol

1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol

Cat. No.: B13807836
M. Wt: 272.35 g/mol
InChI Key: FODAZJISDDBUMV-UHFFFAOYSA-N
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Description

1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol is a synthetic organic compound that features a cyclohexyl group, a pyridinyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol likely involves multiple steps, including the formation of the triazole ring and the attachment of the cyclohexyl and pyridinyl groups. Typical synthetic routes might include:

    Cyclohexylation: Introduction of the cyclohexyl group through a Friedel-Crafts alkylation or similar reaction.

    Pyridinylation: Attachment of the pyridinyl group via a nucleophilic substitution or coupling reaction.

    Triazole Formation: Construction of the triazole ring through a cyclization reaction, possibly involving azide and alkyne precursors.

Industrial Production Methods

Industrial production methods would likely optimize these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced catalysts, and automated processes.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol may undergo various types of chemical reactions, including:

    Oxidation: Conversion of the alcohol group to a ketone or aldehyde.

    Reduction: Reduction of the pyridinyl ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the pyridinyl or triazole rings.

Common Reagents and Conditions

Common reagents and conditions for these reactions might include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.

Scientific Research Applications

1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol could have various scientific research applications, including:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent, particularly if it exhibits biological activity.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for 1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to Enzymes or Receptors: Inhibition or activation of specific enzymes or receptors.

    Interaction with DNA or RNA: Binding to nucleic acids and affecting gene expression or replication.

    Modulation of Cellular Pathways: Influencing signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other triazole-containing molecules or those with cyclohexyl and pyridinyl groups. Examples could be:

  • 1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)propane
  • 1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)butane

Uniqueness

The uniqueness of 1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol might lie in its specific combination of functional groups, which could confer unique chemical properties or biological activities compared to similar compounds.

Properties

Molecular Formula

C15H20N4O

Molecular Weight

272.35 g/mol

IUPAC Name

1-cyclohexyl-1-pyridin-3-yl-2-(1,2,4-triazol-1-yl)ethanol

InChI

InChI=1S/C15H20N4O/c20-15(10-19-12-17-11-18-19,13-5-2-1-3-6-13)14-7-4-8-16-9-14/h4,7-9,11-13,20H,1-3,5-6,10H2

InChI Key

FODAZJISDDBUMV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CN2C=NC=N2)(C3=CN=CC=C3)O

Origin of Product

United States

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